Biotin-sar-oh

Descripción general

Descripción

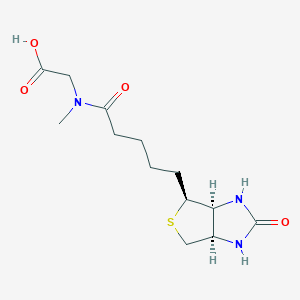

Biotin-sar-oh is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a compound that plays a significant role in cell growth, fatty acid production, and metabolism of fats and amino acids .

Synthesis Analysis

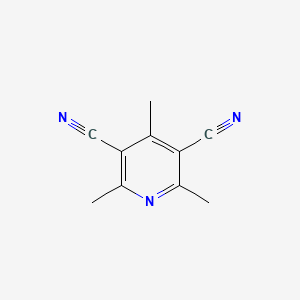

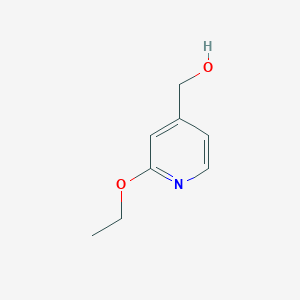

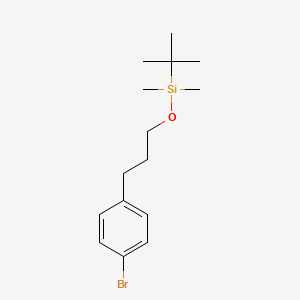

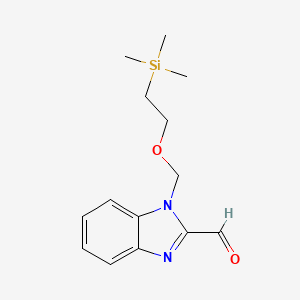

This compound is synthesized for use in antibody-drug conjugates (ADCs) . The synthesis of biotin and biomass were analyzed after 24 hours of fermentation . The process involves the use of biotin operon genes from various sources, including Pseudomonas putida, which consists of a bioBFHCD cluster and a bioA gene .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a tetrahydroimidizalone ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . The structure is crucial for its function in various metabolic chemical conversions .Chemical Reactions Analysis

This compound is involved in several chemical reactions, primarily as a coenzyme. It participates in carboxylation reactions that add a carboxyl group (-COOH) to specific substrates . These reactions are crucial for the metabolism of fatty acids, amino acids, and gluconeogenesis .Physical And Chemical Properties Analysis

This compound is a colorless, water-soluble solid at room temperature. It is relatively stable to heat, oxidation, and light, although extreme conditions can lead to its degradation .Aplicaciones Científicas De Investigación

Microbial Production of Biotin

Biotin-sar-oh plays a crucial role in the microbial production of biotin . It serves as a coenzyme in carboxylation reactions, which are vital for the natural growth, development, and overall well-being of both humans and animals . The field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production .

Enhancement of Biotin Production

Recent research progress in developing strains for hyper-biotin production utilizes this compound . Both traditional chemical mutagenesis and advanced metabolic engineering methods are used, as well as innovative strategies for further enhancing biotin production .

Role in Metabolism

This compound is essential for maintaining natural human growth, development, and regular physiological functions . It participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism .

Therapeutic Applications

This compound has important therapeutic applications. It is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . It also plays a role in weight loss by aiding in the breakdown of fats .

Role in Fetal Development

This compound is essential for normal fetal development . Deficiency of biotin can lead to symptoms such as mental fatigue, depression, nausea, anemia, and hair loss .

Protein Biotinylation

Protein biotinylation is a biochemical technique that entails the covalent bonding of biotin, a water-soluble B-vitamin, to specific proteins . This compound, being a small and versatile molecule, acts as a unique tag, enabling researchers to selectively mark and manipulate proteins for a wide array of applications in molecular biology, biochemistry, and other fields .

Mecanismo De Acción

Target of Action

Biotin-sar-oh, also known as (+)-Biotin-sarcosine, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a cleavable linker in ADCs . It connects the antibody to the cytotoxic drug, allowing the ADC to deliver the drug specifically to cancer cells. Once the ADC binds to the antigen on the cancer cell, it is internalized, and the linker is cleaved, releasing the cytotoxic drug inside the cell .

Biochemical Pathways

Biotin, a component of this compound, is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

The pharmacokinetics of this compound is complex due to its role in ADCs . The antibody part has a long half-life in the human blood system, up to 21 days . The metabolism of ADC molecules is also affected by small cytotoxin agents that are conjugated to antibodies .

Result of Action

The result of this compound’s action is the specific delivery of cytotoxic drugs to cancer cells, leading to their destruction . On a molecular level, the released cytotoxic drug interferes with the cell’s functions, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of drug delivery can be affected by the density of the target antigen on the cancer cells . Additionally, the stability of the compound can be influenced by the pH and enzymatic conditions within the tumor microenvironment .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S/c1-16(6-11(18)19)10(17)5-3-2-4-9-12-8(7-21-9)14-13(20)15-12/h8-9,12H,2-7H2,1H3,(H,18,19)(H2,14,15,20)/t8-,9-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDUPOLHSWBTFL-AUTRQRHGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

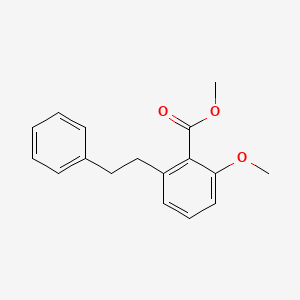

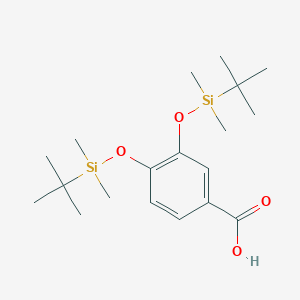

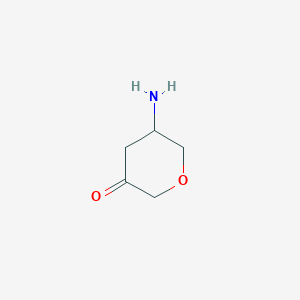

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)

![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)

![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)